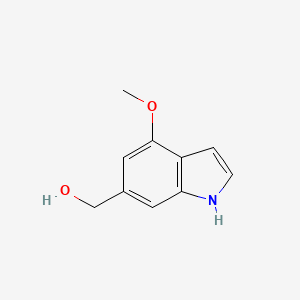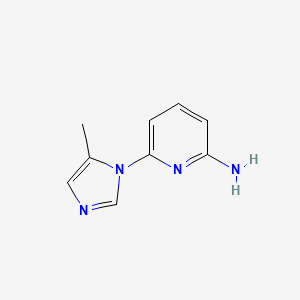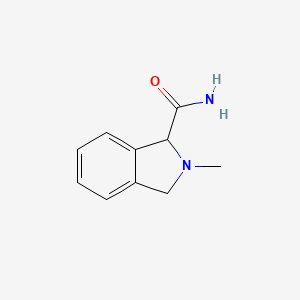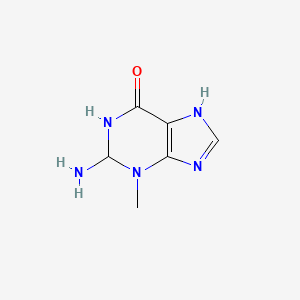![molecular formula C8H12N2O2 B11915505 1,4-Diazaspiro[4.5]decane-2,3-dione CAS No. 34879-40-8](/img/structure/B11915505.png)
1,4-Diazaspiro[4.5]decane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,4-Diazaspiro[4.5]décane-2,3-dione est un composé hétérocyclique appartenant à la classe des composés spiro. Ces composés se caractérisent par une structure unique où deux cycles sont connectés par un seul atome, formant une liaison spiro.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 1,4-Diazaspiro[4.5]décane-2,3-dione peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction du 1,4-diaminobutane avec le phosgène, suivie d'une cyclisation pour former le composé spiro. Une autre méthode inclut l'utilisation de 1,4-diaminobutane et de carbonate de diéthyle en conditions basiques pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de la 1,4-Diazaspiro[4.5]décane-2,3-dione implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'extraction par solvant, la cristallisation et la purification pour obtenir le produit final adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
La 1,4-Diazaspiro[4.5]décane-2,3-dione subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Nucléophiles tels que les amines, les alcools et les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des amines ou des alcools .
Applications De Recherche Scientifique
La 1,4-Diazaspiro[4.5]décane-2,3-dione a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de polymères, de résines et d'autres matériaux aux propriétés uniques
5. Mécanisme d'Action
Le mécanisme d'action de la 1,4-Diazaspiro[4.5]décane-2,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies métaboliques, exerçant ainsi ses effets thérapeutiques .
Mécanisme D'action
The mechanism of action of 1,4-Diazaspiro[4.5]decane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Méthyl-8-phényl-1,3-diazaspiro[4.5]décane-2,4-dione : Un composé ayant une structure spiro similaire mais des substituants différents, connu pour son intérêt pharmacologique.
Spirotetramat : Un autre composé spiro utilisé comme insecticide avec des propriétés uniques d'absorption et de transport internes bidirectionnelles.
Unicité
La 1,4-Diazaspiro[4.5]décane-2,3-dione se distingue par ses caractéristiques structurelles spécifiques et sa réactivité polyvalente, ce qui en fait un composé précieux pour diverses applications en recherche et dans l'industrie. Sa capacité à subir plusieurs types de réactions chimiques et sa bioactivité potentielle mettent en évidence son unicité par rapport à d'autres composés similaires .
Propriétés
Numéro CAS |
34879-40-8 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1,4-diazaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H12N2O2/c11-6-7(12)10-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,11)(H,10,12) |
Clé InChI |
NAIHIPDHXTWPLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)



![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)
![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)




